(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
The compound "(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone" is a heterocyclic hybrid molecule combining a 1,2,3-triazole moiety with a 1,5-dioxa-9-azaspiro[5.5]undecane system linked via a ketone bridge.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-15-9-10(13-14-15)11(17)16-5-3-12(4-6-16)18-7-2-8-19-12/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYGHPWCJYACLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazole ring which is known for its stability and diverse biological activity. The spirocyclic structure contributes to its unique interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial activity. The presence of the triazole moiety in this compound suggests potential effectiveness against various bacterial strains. For instance, studies on related triazole derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's structure suggests a potential role in cancer therapy. Triazole derivatives have been linked to modulation of epigenetic markers in cancer cells, particularly through their interaction with the METTL3/METTL14 complex involved in m6A RNA methylation. This mechanism has been associated with reduced tumor growth in preclinical models .
The exact mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways and gene expression regulation, similar to other triazole derivatives that affect RNA metabolism .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study assessing various triazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10–50 µg/mL for effective compounds .
Case Study 2: Anticancer Properties
Another study focused on the anticancer potential of triazole-based compounds demonstrated that specific derivatives could significantly reduce cell viability in human cancer cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer). The lead compound showed an IC50 value as low as 5 nM, indicating potent activity against these cancer types .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Moieties
The compound’s triazole-spirocyclic hybrid distinguishes it from other heterocyclic derivatives. Below is a comparative analysis of key analogs:
Key Structural Differences and Implications
- Triazole vs. Oxadiazole/Thiadiazole : The 1,2,3-triazole in the target compound may offer superior metabolic stability compared to 1,3,4-oxadiazoles (prone to enzymatic hydrolysis) . However, 1,3,4-thiadiazoles (e.g., compound 9b) exhibit stronger antitumor activity due to sulfur’s electron-withdrawing effects, enhancing DNA intercalation .
- Spirocyclic vs.
- Substituent Effects: The absence of a phenyl group in the target compound (vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
